molecular formula C13H27NO B4026142 N-(2-ethylhexyl)pentanamide

N-(2-ethylhexyl)pentanamide

Cat. No.: B4026142
M. Wt: 213.36 g/mol
InChI Key: DDCHZGHPXAAQOZ-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)pentanamide: is an organic compound with the molecular formula C13H27NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its unique structure, which includes a pentanamide backbone with a 2-ethylhexyl substituent. Amides are generally known for their high boiling points and solubility in water due to hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)pentanamide can be achieved through various methods. One common approach involves the reaction of pentanoic acid with 2-ethylhexylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide along with the release of hydrogen chloride gas.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylhexyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(2-ethylhexyl)pentanamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: N-(2-ethylhexyl)pentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for investigating the behavior of amides in biological systems.

Medicine: While specific medical applications of this compound are not well-documented, amides in general are important in the development of pharmaceuticals. This compound could potentially be explored for its pharmacological properties.

Industry: In industrial applications, this compound can be used as a solvent or as an additive in various formulations. Its stability and solubility properties make it suitable for use in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)pentanamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the 2-ethylhexyl substituent may affect the compound’s hydrophobic interactions, further modulating its activity .

Comparison with Similar Compounds

  • N-hexylpentanamide
  • N-(2-ethylhexyl)butanamide
  • N-(2-ethylhexyl)propanamide

Comparison: N-(2-ethylhexyl)pentanamide is unique due to its specific substituent and chain length, which confer distinct physical and chemical properties. Compared to N-hexylpentanamide, the presence of the 2-ethylhexyl group in this compound provides increased hydrophobicity and potentially different reactivity. Similarly, variations in the chain length and substituents in related compounds can lead to differences in solubility, boiling points, and reactivity .

Properties

IUPAC Name

N-(2-ethylhexyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-4-7-9-12(6-3)11-14-13(15)10-8-5-2/h12H,4-11H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCHZGHPXAAQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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